molecular formula C16H16O B14128456 1-Propanone, 2-(4-methylphenyl)-1-phenyl- CAS No. 107271-15-8

1-Propanone, 2-(4-methylphenyl)-1-phenyl-

Cat. No.: B14128456
CAS No.: 107271-15-8
M. Wt: 224.30 g/mol
InChI Key: NKWNLWFVNOMGNF-UHFFFAOYSA-N
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Description

1-Propanone, 2-(4-methylphenyl)-1-phenyl-, also known as 4’-Methylpropiophenone, is an organic compound with the molecular formula C10H11BrO. This compound is a derivative of propiophenone, where the phenyl group is substituted with a methyl group at the para position. It is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- typically involves the bromination of 4-methylpropiophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting product, 2-bromo-4’-methylpropiophenone, can then be further reacted with various nucleophiles to yield the desired compound .

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or distillation to obtain high-purity products .

Chemical Reactions Analysis

1-Propanone, 2-(4-methylphenyl)-1-phenyl- undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted propiophenones and related compounds .

Scientific Research Applications

1-Propanone, 2-(4-methylphenyl)-1-phenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of drugs and other bioactive molecules.

    Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

1-Propanone, 2-(4-methylphenyl)-1-phenyl- can be compared with other similar compounds, such as:

    Propiophenone: The parent compound, which lacks the methyl substitution at the para position. It has different reactivity and applications compared to the methyl-substituted derivative.

    4-Methylpropiophenone: A closely related compound with a methyl group at the para position but without the bromine substitution.

    2-Bromo-4’-methylpropiophenone: An intermediate in the synthesis of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-.

The uniqueness of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .

Properties

CAS No.

107271-15-8

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(4-methylphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O/c1-12-8-10-14(11-9-12)13(2)16(17)15-6-4-3-5-7-15/h3-11,13H,1-2H3

InChI Key

NKWNLWFVNOMGNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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